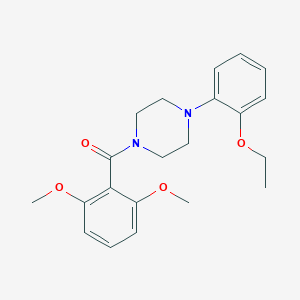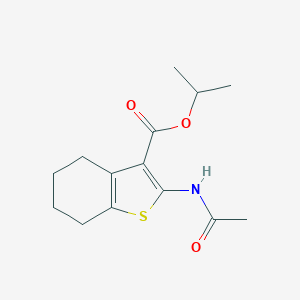![molecular formula C20H24N2O4 B334449 3-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID CAS No. 5703-07-1](/img/structure/B334449.png)
3-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}BICYCLO[221]HEPT-5-ENE-2-CARBOXYLIC ACID is a complex organic compound with a unique structure that combines a bicyclic heptene ring with a piperazine moiety substituted with a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the bicyclic heptene ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the piperazine moiety: This step involves the reaction of the bicyclic intermediate with 1-(2-methoxyphenyl)piperazine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, alternative solvents, and continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
3-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors, potentially modulating their activity. The methoxyphenyl group may enhance binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Methoxyphenyl)piperazine: Shares the piperazine and methoxyphenyl moieties but lacks the bicyclic heptene ring.
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Contains the bicyclic heptene ring but lacks the piperazine moiety.
Uniqueness
3-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID is unique due to the combination of its bicyclic heptene ring and piperazine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs.
Propiedades
Número CAS |
5703-07-1 |
|---|---|
Fórmula molecular |
C20H24N2O4 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H24N2O4/c1-26-16-5-3-2-4-15(16)21-8-10-22(11-9-21)19(23)17-13-6-7-14(12-13)18(17)20(24)25/h2-7,13-14,17-18H,8-12H2,1H3,(H,24,25) |
Clave InChI |
XETXTEAPMQOLHX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3C4CC(C3C(=O)O)C=C4 |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3C4CC(C3C(=O)O)C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Ethylphenyl)-2-[(2-ethylphenyl)imino]-5-({6-nitro-1,3-benzodioxol-5-yl}methylene)-1,3-thiazolidin-4-one](/img/structure/B334367.png)
![3-[amino-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]pentane-2,4-dione](/img/structure/B334368.png)
![Isopropyl 2-[(3-methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B334369.png)
![METHYL 6-(TERT-PENTYL)-2-[(TETRAHYDRO-2-FURANYLCARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B334372.png)
![Isopropyl 2-{[3-(4-bromophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B334373.png)
![Propan-2-yl 2-[(ethoxycarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B334379.png)
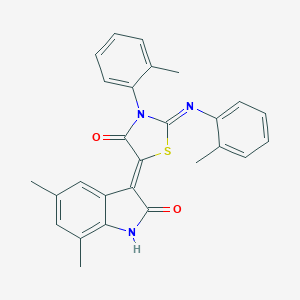
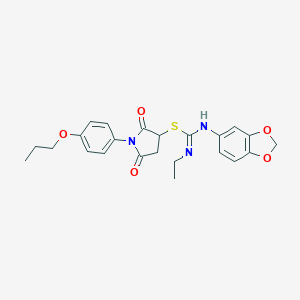
![1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-PHENYL-2-(PHENYLSULFANYL)ETHAN-1-ONE](/img/structure/B334382.png)
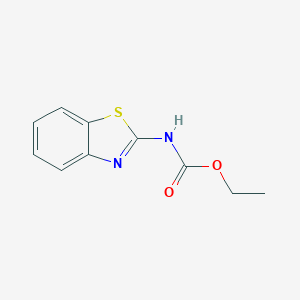
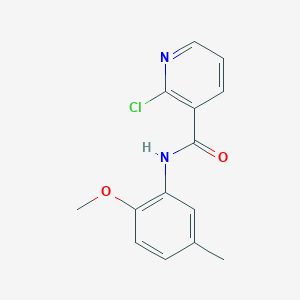
![[4-Bromo-2-({3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B334387.png)
